N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

HIV-1 NNRTI Structure-Activity Relationship Imidazole Thioacetanilide

N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic imidazole thioacetanilide derivative with the molecular formula C19H19N3OS and molecular weight 337.4 g/mol. It belongs to the class of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide compounds, which have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 851131-04-9
Cat. No. B2971007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS851131-04-9
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
InChIInChI=1S/C19H19N3OS/c1-14-6-8-16(9-7-14)21-18(23)13-24-19-20-10-11-22(19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23)
InChIKeyFCMJFCUVHBAASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851131-04-9): A Distinct Imidazole Thioacetanilide for Biological Evaluation


N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic imidazole thioacetanilide derivative with the molecular formula C19H19N3OS and molecular weight 337.4 g/mol . It belongs to the class of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide compounds, which have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents [1]. The compound features a unique substitution pattern: a 3-methylphenyl (m-tolyl) group at the imidazole N-1 position and a 4-methylphenyl (p-tolyl) group on the acetamide anilide, distinguishing it from closely related regioisomers.

Why Positional Isomer of N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Cannot Be Substituted Lightly


In imidazole thioacetanilides, the position of the methyl substituent on the N-aryl ring is a critical determinant of biological activity. SAR studies show that the aryl group at the imidazole N-1 position strongly influences anti-HIV-1 potency, with p-tolyl and 4-chlorophenyl derivatives outperforming 4-methoxyphenyl analogs [1]. Shifting the methyl group from para (4-methylphenyl) to meta (3-methylphenyl) on the imidazole N-aryl ring, as in this compound, alters both electronic distribution and steric presentation to the binding pocket, potentially yielding distinct target engagement and selectivity profiles compared to the more extensively studied p-tolyl series. Generic substitution with a para-methyl or unsubstituted phenyl analog would thus confound SAR interpretation and compromise assay reproducibility.

Quantitative Differentiation of N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide from Close Analogs


HIV-1 NNRTI SAR: Position of Methyl Substituent on Imidazole N-Aryl Ring Drives Potency Variation

In the Zhan et al. 2009 study, 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives with p-tolyl (4-methylphenyl) at the imidazole N-1 position exhibited EC50 values against HIV-1 IIIB ranging from 0.58 µM to >80.78 µM, depending on the anilide substituent (Table 1) [1]. The target compound bears a 3-methylphenyl (m-tolyl) group at this position—a regioisomeric variation not explicitly tested in that series. SAR analysis established that the aryl group at N-1 is a major determinant of antiviral potency, with the active sequence: naphthalen-1-yl > 4-methylphenyl, 4-chlorophenyl > 4-methoxyphenyl. The shift from para to meta methyl is predicted to alter electron density at the imidazole ring and steric fit within the HIV-1 reverse transcriptase allosteric site, potentially yielding a distinct EC50/CC50 profile relative to the p-tolyl benchmarks.

HIV-1 NNRTI Structure-Activity Relationship Imidazole Thioacetanilide

Computational Drug-Likeness Profiling: cLogP, TPSA, and Lipinski Compliance Compared to Regioisomeric Analog

The target compound has a computed cLogP of 3.59 and a topological polar surface area (TPSA) of 37.61 Ų, with molecular weight 337.4 g/mol, 2 rotatable bonds, and 0 hydrogen bond donors . These values satisfy Lipinski's Rule of 5 and suggest favorable oral absorption. The TPSA below 60 Ų is indicative of potential blood-brain barrier penetration. The N-(3-methylphenyl) regioisomer (CAS 851131-05-0) has the same molecular formula and is expected to show nearly identical global physicochemical descriptors; however, local electronic differences resulting from the meta vs. para anilide substitution can influence specific intermolecular interactions (e.g., π-stacking, hydrogen bonding) without altering bulk logP or TPSA, making the compounds distinguishable only through biological assay.

Drug-Likeness Physicochemical Properties Oral Bioavailability

Commercial Sourcing: Purity and Availability Differentiate the Target from Its meta-Anilide Analog

The target compound (CAS 851131-04-9) is commercially available at 95% purity from multiple authorized vendors (e.g., Chemenu, catalog number CM639811) . Its direct regioisomer, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851131-05-0), is also listed in commercial catalogs . The independent CAS numbers and catalog entries confirm that these are distinct chemical entities, not interchangeable. Procurement of the correct isomer is essential for assay reproducibility; cross-contamination or substitution with the 851131-05-0 isomer would introduce an uncharacterized variable into any biological experiment.

Chemical Procurement Isomer Purity Catalog Availability

Antimicrobial Scaffold Validation: Imidazole Thioacetanilide Core Activity with Substituent-Dependent Modulation

A closely related imidazole thioacetanilide, 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide (compound 2 in Salman et al., 2015), demonstrated in vitro antibacterial and antifungal activity at 100 µg/mL against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans [1]. Although that compound carries additional 4-chlorophenyl and 4,5-diphenyl substituents on the imidazole core, the shared thioacetanilide pharmacophore supports the potential of the target compound to exhibit antimicrobial properties. The 3-methylphenyl substitution in the target compound is expected to modulate both potency and spectrum relative to the tested analog.

Antimicrobial Screening Imidazole Derivatives Gram-positive/Gram-negative

Targeted Applications of N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Based on Quantitative Differentiation


Probing HIV-1 NNRTI Binding Pocket Topology via Meta-Substituted Imidazole Thioacetanilides

The target compound’s 3-methylphenyl group at the imidazole N-1 position provides a regioisomeric probe for the HIV-1 reverse transcriptase allosteric site. SAR data from the p-tolyl series [1] indicate that para-substitution gives EC50 values as low as 0.18 µM. Introducing a meta-methyl variant may reveal steric or electronic preferences at the binding pocket that are not accessible with the para series, guiding the design of NNRTIs with improved resistance profiles.

Antimicrobial Screening Libraries: Expanding Substituent Diversity Around the Imidazole Thioacetanilide Pharmacophore

The imidazole thioacetanilide core has demonstrated antibacterial and antifungal activity in related compounds [1]. The target compound’s distinct 3-methylphenyl/4-methylphenyl substitution pattern fills a gap in current screening libraries, enabling exploration of structure-activity relationships for antimicrobial potency and spectrum against clinically relevant Gram-positive, Gram-negative, and fungal pathogens.

CNS Drug Discovery: Evaluating Blood-Brain Barrier Penetration Potential of Low-TPSA Imidazole Thioacetanilides

With a computed TPSA of 37.61 Ų and cLogP of 3.59 [1], the target compound falls within the favorable range for CNS penetration (TPSA < 60 Ų, logP 1–4). It can serve as a starting point for developing imidazole-based CNS-active agents, including NNRTIs targeting HIV-associated neurocognitive disorders (HAND), where CNS bioavailability is critical.

Regioisomer-Specific SAR Expansion for Imidazole Thioacetanilide Lead Optimization

Because the para-methyl anilide (target) and meta-methyl anilide (CAS 851131-05-0) regioisomers are both commercially available as distinct catalog items , researchers can systematically compare their biological activity across multiple assays. This enables precise determination of the positional effects on target binding, cytotoxicity, and ADME properties, accelerating lead optimization campaigns.

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